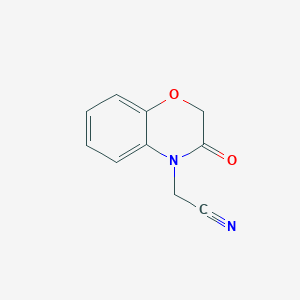

4-(Cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one

Description

BenchChem offers high-quality 4-(Cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-oxo-1,4-benzoxazin-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-5-6-12-8-3-1-2-4-9(8)14-7-10(12)13/h1-4H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAYQAAXNNMIET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2O1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501222222 | |

| Record name | 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501222222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115615-02-6 | |

| Record name | 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115615-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501222222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 1,4-Benzoxazin-3-one Scaffold: A Privileged Heterocycle

An In-Depth Technical Guide to 4-Cyanomethyl-1,4-Benzoxazin-3-one

This guide provides a comprehensive technical overview of 4-cyanomethyl-1,4-benzoxazin-3-one, a derivative of the medicinally significant 1,4-benzoxazin-3-one scaffold. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a potentially novel or specialized research chemical, this document synthesizes established principles of benzoxazinone chemistry to provide a robust framework for its synthesis, characterization, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

The 1,4-benzoxazin-3-one core is a bicyclic heterocyclic system that is a prominent feature in numerous biologically active molecules.[1] These compounds are recognized for a wide spectrum of pharmacological activities, including but not limited to antifungal, antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] The versatility of the benzoxazinone scaffold stems from its rigid structure and the presence of multiple sites for chemical modification, allowing for the fine-tuning of its biological and physicochemical properties. The nitrogen atom at the 4-position, in particular, is a key site for introducing various substituents to modulate activity.

Identification and Physicochemical Properties

As 4-cyanomethyl-1,4-benzoxazin-3-one is not a commonly cataloged compound, we will reference the parent compound, 2H-1,4-Benzoxazin-3(4H)-one, for foundational data.

Table 1: Identification of the Parent Scaffold and Related Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2H-1,4-Benzoxazin-3(4H)-one | 5466-88-6 | C₈H₇NO₂ | 149.15 |

| 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | 19165-25-4 | C₉H₆BrNO₂ | 240.05 |

Below are the predicted physicochemical properties for the target compound, 4-cyanomethyl-1,4-benzoxazin-3-one. These values are computationally derived and serve as a valuable guide for experimental work.

Table 2: Predicted Physicochemical Properties of 4-Cyanomethyl-1,4-benzoxazin-3-one

| Property | Predicted Value |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 188.058577 |

| Topological Polar Surface Area | 59.8 Ų |

Synthesis and Mechanistic Insights

The synthesis of 4-cyanomethyl-1,4-benzoxazin-3-one can be logically approached through the N-alkylation of the parent 2H-1,4-benzoxazin-3(4H)-one. This method is a standard and effective way to introduce substituents onto the nitrogen atom of the benzoxazinone ring.

Proposed Synthetic Protocol

Reaction: N-Alkylation of 2H-1,4-Benzoxazin-3(4H)-one with Bromoacetonitrile.

Materials:

-

2H-1,4-Benzoxazin-3(4H)-one (1.0 eq)

-

Bromoacetonitrile (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent

Step-by-Step Procedure:

-

To a solution of 2H-1,4-benzoxazin-3(4H)-one in anhydrous DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 15-20 minutes to facilitate the deprotonation of the amide nitrogen.

-

Add bromoacetonitrile dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

The resulting precipitate can be collected by filtration, washed with water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

-

Base (K₂CO₃): The amide proton on the benzoxazinone nitrogen is weakly acidic. A moderately strong base like potassium carbonate is sufficient to deprotonate it, forming a nucleophilic anion.

-

Solvent (DMF/ACN): Polar aprotic solvents are ideal for this type of Sₙ2 reaction as they solvate the cation of the base, leaving the anion more reactive, without interfering with the nucleophile.

-

Reagent (Bromoacetonitrile): This is an effective electrophile, with the bromine atom being a good leaving group, allowing for efficient alkylation of the nitrogen nucleophile.

Visualizing the Synthetic Workflow

Caption: Proposed synthetic route for 4-cyanomethyl-1,4-benzoxazin-3-one.

Spectroscopic Characterization Profile

The structural confirmation of the synthesized 4-cyanomethyl-1,4-benzoxazin-3-one would rely on standard spectroscopic techniques. Below are the expected characteristic signals.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR | * Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm (4H).* Methylene Protons (-CH₂-CN): A singlet around δ 4.9-5.1 ppm (2H).* Methylene Protons (-O-CH₂-CO-): A singlet around δ 4.7-4.8 ppm (2H). |

| ¹³C NMR | * Carbonyl Carbon (C=O): A signal around δ 165-167 ppm.* Nitrile Carbon (-CN): A signal around δ 115-117 ppm.* Aromatic Carbons: Signals in the range of δ 115-145 ppm.* Methylene Carbon (-CH₂-CN): A signal around δ 35-40 ppm.* Methylene Carbon (-O-CH₂-CO-): A signal around δ 67-69 ppm. |

| IR (Infrared) | * C=O Stretch (Lactam): A strong absorption band around 1680-1700 cm⁻¹.* C≡N Stretch (Nitrile): A sharp, medium intensity band around 2240-2260 cm⁻¹.* C-O-C Stretch: Absorption bands in the region of 1200-1250 cm⁻¹. |

Potential Biological Activity and Applications

The 1,4-benzoxazin-3-one scaffold is a known pharmacophore with a wide range of biological activities.[4][5] The introduction of a cyanomethyl group at the N-4 position is expected to modulate these properties.

-

Antimicrobial and Antifungal Activity: Many N-substituted benzoxazinone derivatives exhibit potent antimicrobial and antifungal properties.[3][6] The cyanomethyl group may enhance these activities by altering the electronic and lipophilic character of the molecule.

-

Anticancer Potential: Nitrogen-containing heterocycles are a cornerstone of many anticancer drugs.[7] The cyanomethyl moiety has been incorporated into various compounds to enhance their antiproliferative effects.[8]

-

Enzyme Inhibition: Derivatives of this scaffold have been investigated as inhibitors of various enzymes, such as tyrosine kinases and soluble epoxide hydrolase.[9][10] The nitrile group can act as a hydrogen bond acceptor, potentially improving binding affinity to target enzymes.

Logical Framework for Biological Potential

Caption: Influence of the N-cyanomethyl group on biological activity.

Analytical Methodologies

For the analysis of 4-cyanomethyl-1,4-benzoxazin-3-one in research and development settings, standard chromatographic techniques are recommended.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would be suitable for purity determination and quantification. UV detection would be appropriate given the aromatic nature of the compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or for identification purposes, GC-MS can be employed.[11] Derivatization might be necessary to improve volatility and thermal stability.

Safety and Handling

While specific toxicity data for 4-cyanomethyl-1,4-benzoxazin-3-one is not available, general precautions for handling novel, biologically active heterocyclic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[12]

It is imperative to consult the Safety Data Sheet (SDS) for closely related compounds and to perform a thorough risk assessment before commencing any experimental work.[14]

References

- Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. American Journal of Organic Chemistry.

- Synthesis of 1,4-Benzoxazin-3-ones. Organic Chemistry Portal.

- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research.

- Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry.

- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate.

- Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. PubMed.

- Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent. Arkivoc.

- Benzoxazinone synthesis. Organic Chemistry Portal.

-

Synthesis And Characterization Of Novel 3h-phenoxazin-3-one,[2][9]benzoxazino[2,3-b]phenoxazine And Imidazo[4,5-b]phenoxazin-2(1h)-one Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at:

- Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry.

- Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers.

-

Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[2][9]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. MDPI. Available at:

- SAFETY DATA SHEET. Fisher Scientific.

- Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry. PMC.

- Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. ResearchGate.

- SAFETY DATA SHEET. Thermo Fisher Scientific.

- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI.

- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC.

- Working with Hazardous Substances. Federal Institute for Occupational Safety and Health.

Sources

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. baua.de [baua.de]

Physicochemical Characterization and Synthetic Utility of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetonitrile

Executive Summary

This technical guide provides a comprehensive analysis of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetonitrile (CAS: 115615-02-6), a critical heterocyclic intermediate in medicinal chemistry. Often referred to as 4-(cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one , this compound serves as a pivotal scaffold for synthesizing bioactive agents targeting neurodegenerative pathways and cardiovascular systems.

This document moves beyond basic stoichiometry to explore the compound's precise molecular weight considerations, N-alkylation synthesis dynamics, and rigorous analytical validation protocols.

Part 1: Molecular Identity & Weight Analysis

Precise molecular weight determination is the cornerstone of stoichiometric accuracy in drug development. For 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetonitrile , researchers must distinguish between the average molecular weight (used for bulk weighing) and the monoisotopic mass (used for high-resolution mass spectrometry).

Structural Composition

The molecule consists of a 2H-1,4-benzoxazin-3(4H)-one core N-substituted with an acetonitrile moiety.

-

Formula:

-

Isomeric Caution: This formula is shared with m-xylylene diisocyanate (CAS 3634-83-1).[1] Analytical discrimination via IR (isocyanate vs. nitrile/lactam) is mandatory.

Quantitative Data Profile

| Metric | Value | Technical Context |

| Average Molecular Weight | 188.19 g/mol | Based on standard atomic weights (C=12.011, H=1.008, N=14.007, O=15.999). |

| Monoisotopic Mass | 188.0586 Da | Critical for HRMS validation ( |

| CAS Registry Number | 115615-02-6 | Unique identifier for the N-cyanomethyl derivative. |

| Predicted LogP | ~0.7 - 1.1 | Indicates moderate lipophilicity; suitable for CNS drug intermediates. |

| H-Bond Acceptors | 3 | (N-nitrile, O-ether, O-carbonyl) |

Part 2: Synthesis & Reaction Dynamics[2]

The synthesis of this compound relies on the regioselective N-alkylation of the lactam nitrogen. The pKa of the amide proton in the benzoxazinone ring (approx. 16-17 in DMSO) necessitates a base strong enough to deprotonate the nitrogen without opening the lactam ring.

Mechanistic Pathway

The reaction proceeds via an

Validated Experimental Protocol

Note: This protocol assumes anhydrous conditions to prevent hydrolysis of the reagent.

Reagents:

-

2H-1,4-Benzoxazin-3(4H)-one (1.0 eq)

-

Bromoacetonitrile (1.2 eq) [Alternative: Chloroacetonitrile with NaI catalyst]

-

Potassium Carbonate (

, 2.0 eq) or Sodium Hydride (NaH, 1.1 eq) -

Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Methodology:

-

Activation: Dissolve 2H-1,4-benzoxazin-3(4H)-one in anhydrous DMF (0.5 M concentration). Add

. Stir at room temperature for 30 minutes to facilitate deprotonation.-

Expert Insight: If using NaH, cool to 0°C during addition to manage hydrogen gas evolution.

-

-

Alkylation: Dropwise add Bromoacetonitrile. The reaction is exothermic; maintain temperature

. -

Reaction Monitoring: Heat to 60°C. Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The starting material (

) should disappear, replaced by the less polar product ( -

Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid.

-

Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine, dry over

, and recrystallize from Ethanol/Water.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must pass a "Triad of Confirmation": Mass, Connectivity, and Purity.

Analytical Workflow Logic

Key Spectral Signatures

-

NMR (DMSO-

- 4.60 - 4.70 ppm (s, 2H): diagnostic singlet for the methylene group linking the ring N to the nitrile (N-CH 2-CN). This confirms N-alkylation occurred.

- 4.90 ppm (s, 2H): Lactone methylene protons (O-CH 2-C=O).

- 6.9 - 7.1 ppm (m, 4H): Aromatic protons.

-

FT-IR (ATR):

-

2230-2250 cm

: Sharp, weak band characteristic of the Nitrile ( -

1680-1690 cm

: Strong Amide/Lactam Carbonyl (

-

-

Mass Spectrometry (ESI+):

-

Observe

. -

Absence of

indicates effective desalting.

-

Part 4: Pharmaceutical Applications

The molecular weight of 188.19 g/mol places this compound in the "Fragment-Based Drug Discovery" (FBDD) sweet spot (

-

CNS Active Agents: The benzoxazinone core is a bioisostere for coumarins and quinolinones. The acetonitrile side chain is a versatile handle for converting to:

-

Ethylamines (via reduction): Targeting dopamine/serotonin receptors.

-

Acetic Acids (via hydrolysis): Targeting aldose reductase (diabetes complications).

-

-

Linker Chemistry: The nitrile group serves as a "masked" primary amine or carboxylic acid, allowing the benzoxazinone core to be clicked into larger proteolysis-targeting chimeras (PROTACs).

References

-

National Institute of Standards and Technology (NIST). m-Xylylene diisocyanate (Isomer Caution). NIST WebBook. Available at: [Link]

-

PubChem. Compound Summary: 3-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanenitrile (Homolog Reference).[2] National Library of Medicine. Available at: [Link]

-

MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones. Molecules, 2024.[3] Available at: [Link]

Sources

- 1. m-Xylylene diisocyanate [webbook.nist.gov]

- 2. 3-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanenitrile | C12H12N2O2 | CID 4524694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Benzoxazinoid Scaffolds: A Technical Guide for Heterocyclic Library Generation

Executive Summary

The benzoxazinoid scaffold—defined by a benzene ring fused to an oxazine heterocycle—represents a "privileged structure" in medicinal chemistry.[1] Its utility stems not just from its presence in bioactive natural products (e.g., DIMBOA) and approved drugs (e.g., Efavirenz), but from its inherent chemical versatility. For the drug discovery scientist, benzoxazinoids offer a rigid, bicyclic core that serves as an excellent spacer for displaying pharmacophores in 3D space.

This guide moves beyond basic textbook synthesis. It focuses on high-fidelity, reproducible methodologies for generating diverse libraries of 1,3-benzoxazines (via Mannich condensation) and 1,4-benzoxazines (via cyclization strategies), emphasizing green chemistry and atom economy.

Section 1: Structural Significance & Isomerism

The biological activity and synthetic accessibility of benzoxazinoids depend heavily on the position of the heteroatoms.

The 1,3-Benzoxazine (The Mannich Base)

Often associated with materials science (polybenzoxazines), this isomer is gaining traction in medicinal chemistry due to its rapid assembly via multicomponent reactions (MCR).

-

Core Feature: The N-C-O linkage is chemically dynamic. Under acidic conditions, the ring can open to generate iminium ions, acting as masked electrophiles.

-

Library Potential: High. The three-component reaction allows for independent variation of the phenol (R1), amine (R2), and aldehyde (R3).

The 1,4-Benzoxazine (The Bioactive Core)

This isomer is the structural foundation of significant therapeutics.

-

Core Feature: Stable heterocyclic core often functioning as a bioisostere for quinolines or quinoxalines.

-

Key Examples:

-

Efavirenz: HIV-1 reverse transcriptase inhibitor.

-

Ofloxacin: Fluoroquinolone antibiotic (contains the benzoxazine ring).

-

DIMBOA: Natural defense compound in Zea mays (maize).

-

Section 2: Synthetic Methodologies & Library Design

1,3-Benzoxazine Synthesis: The Green Mannich Route

The most efficient route to 1,3-benzoxazine libraries is the solvent-free condensation of phenols, primary amines, and paraformaldehyde. This method avoids the use of formalin (which introduces water and complicates workup) and toxic organic solvents.

Mechanism of Action: The reaction proceeds via a cascade:

-

Formation of a Schiff base (imine) between the amine and formaldehyde.

-

Formation of a hydroxymethyl phenol.

-

Cyclization via dehydration.

1,4-Benzoxazine Synthesis: The Reductive Cyclization

For 1,4-benzoxazines, the strategy shifts to the condensation of 2-aminophenols with

Section 3: Visualization of Synthetic Workflows

The following diagram illustrates the divergent pathways for generating these two distinct scaffolds.

Caption: Divergent synthetic pathways for 1,3-benzoxazine (MCR) and 1,4-benzoxazine (Condensation).

Section 4: Experimental Protocols

Protocol A: Solvent-Free Synthesis of 1,3-Benzoxazine Library Members

Rationale: This protocol maximizes atom economy and throughput. Using paraformaldehyde instead of formalin controls water content, driving the equilibrium toward the cyclic product.

Materials:

-

Substituted Phenol (1.0 eq)

-

Primary Amine (1.0 eq)

-

Paraformaldehyde (2.0 eq)

-

Vessel: 20 mL Scintillation vial or Microwave reaction tube.

Step-by-Step Methodology:

-

Reagent Mixing: In a reaction vial, combine the phenol (e.g., 2-naphthol, 1.44 g, 10 mmol) and paraformaldehyde (0.60 g, 20 mmol). Mix intimately with a spatula.

-

Amine Addition: Add the primary amine (e.g., benzylamine, 1.07 g, 10 mmol) dropwise.

-

Note: The reaction is often exothermic.[2] If the mixture becomes too hot, cool briefly in an ice bath.

-

-

Reaction:

-

Method A (Thermal): Heat the mixture at 80–100 °C in an oil bath for 1–2 hours. The mixture will melt into a homogeneous liquid.

-

Method B (Microwave): Irradiate at 300 W, 90 °C for 5–10 minutes (closed vessel).

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The product typically runs higher (less polar) than the starting phenol. Look for the disappearance of the phenolic -OH stretch in IR or the appearance of the characteristic O-CH2-N singlet (~5.3 ppm) and N-CH2-Ar singlet (~4.6 ppm) in 1H NMR.

-

Workup:

-

Dissolve the crude melt in minimal hot ethanol (5–10 mL).

-

Allow to cool slowly to room temperature, then refrigerate.

-

Filter the resulting crystals and wash with cold ethanol.

-

-

Yield Check: Typical yields range from 85–95%.

Protocol B: Synthesis of 1,4-Benzoxazin-3-ones

Rationale: This protocol uses mild basic conditions to effect ring closure without promoting oxidative degradation.

Materials:

-

2-Aminophenol derivative (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Potassium Carbonate (

) or Sodium Bicarbonate -

Solvent: Acetone or DMF

Step-by-Step Methodology:

-

Acylation: Dissolve 2-aminophenol (10 mmol) in acetone (20 mL) containing

(15 mmol). -

Addition: Cool to 0 °C. Add chloroacetyl chloride (11 mmol) dropwise over 15 minutes.

-

Cyclization: Reflux the mixture for 4–6 hours. The initial acylation forms the amide; heat is required for the intramolecular displacement of the chloride by the phenol oxygen.

-

Workup: Pour the reaction mixture into crushed ice/water. The product usually precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.

Section 5: Data Summary & Comparative Analysis

The following table summarizes the key vectors for library diversification using these scaffolds.

| Feature | 1,3-Benzoxazine | 1,4-Benzoxazine |

| Primary Synthesis | Mannich Condensation (3-Component) | Condensation / Cyclization |

| Diversity Vectors | 3 (Phenol, Amine, Aldehyde) | 2 (Aminophenol, |

| Reaction Time | Fast (mins to hours) | Moderate (hours) |

| Atom Economy | High (Water is sole byproduct) | Moderate (HCl byproduct) |

| Key Bioactivity | Antimicrobial, Anticancer | Antiviral, CNS active, Agrochemical |

| Stability | Acid-sensitive (Ring opens) | Stable (Aromatic/Amide character) |

Section 6: Mechanistic Insight (1,3-Benzoxazine Formation)

Understanding the mechanism is crucial for troubleshooting library failures, particularly when using electron-deficient phenols or bulky amines.

Caption: Stepwise Mannich condensation mechanism forming the oxazine ring.

References

-

Synthesis and biological activity of Substituted Benzoxazines. IOSR Journal of Applied Chemistry. [Link]

-

Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function. MDPI, Molecules. [Link]

-

Beyond Medicine: Paracetamol as Reagent in Multicomponent Synthesis of 1,3-Benzoxazine. Journal of Chemical Education. [Link]

-

Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Current Organic Chemistry. [Link]

-

A truly bio-based benzoxazine derived from three natural reactants obtained under environmentally friendly conditions. Green Chemistry. [Link][3]

Sources

- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A truly bio-based benzoxazine derived from three natural reactants obtained under environmentally friendly conditions and its polymer properties - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Biological Activity of N-cyanomethyl Benzoxazinone Analogs

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of an N-cyanomethyl substituent represents a key chemical modification, offering a unique combination of electronic and steric properties that can modulate the compound's interaction with biological targets. This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of N-cyanomethyl benzoxazinone analogs. It aims to equip researchers and drug development professionals with a foundational understanding of this promising class of compounds, detailing established experimental protocols and highlighting future research directions.

Introduction: The Significance of the Benzoxazinone Core and N-substitution

Benzoxazinones are a class of heterocyclic compounds that are found in nature, particularly in gramineous plants like wheat and corn, where they act as natural defense chemicals against pests and pathogens.[4][5] Their synthetic derivatives have garnered significant interest due to their broad pharmacological potential.[1][3][6] The core structure, a fusion of a benzene ring and an oxazine ring, provides a rigid framework that can be strategically functionalized to interact with various biological targets.

Substitution at the N-4 position of the 1,4-benzoxazin-3-one ring is a critical determinant of biological activity.[5][7] While naturally occurring benzoxazinoids often feature an N-hydroxyl group, which is essential for some of their activities, synthetic modifications at this position allow for the fine-tuning of properties like potency, selectivity, and metabolic stability.[5][7][8] The N-cyanomethyl group (-CH₂CN) is an intriguing substituent due to its chemical characteristics:

-

Electron-withdrawing nature: The nitrile group can influence the electronic distribution of the entire molecule.

-

Hydrogen bond acceptor: The nitrogen atom of the nitrile can participate in hydrogen bonding interactions with biological targets.

-

Metabolic handle: The cyanomethyl group can be a site for metabolic transformations.

-

Chemical reactivity: The nitrile group can serve as a synthetic handle for further derivatization.

These features make N-cyanomethyl benzoxazinone analogs a compelling area of research for the development of novel therapeutic agents.

General Synthetic Approaches

The synthesis of N-cyanomethyl benzoxazinone analogs typically involves a multi-step process. A common strategy is the N-alkylation of a pre-formed benzoxazinone core.

Workflow for Synthesis of N-cyanomethyl Benzoxazinone Analogs

Caption: General synthetic workflow for N-cyanomethyl benzoxazinone analogs.

Causality in Synthesis:

-

Step 1 & 2 (Formation of the Benzoxazinone Core): The synthesis often starts from an appropriately substituted anthranilic acid.[1] Acylation followed by cyclodehydration is a common method to form the benzoxazinone ring.[9] The choice of acyl chloride in Step 1 determines the substituent at the 2-position of the benzoxazinone, which is a key site for modulating biological activity.[10]

-

Step 3 (N-Alkylation): The crucial N-cyanomethyl group is introduced via alkylation of the benzoxazinone nitrogen with bromoacetonitrile or a similar haloacetonitrile. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetone). The selection of a non-nucleophilic base is critical to avoid unwanted side reactions with the electrophilic bromoacetonitrile.

Key Biological Activities and Mechanisms of Action

N-substituted benzoxazinone analogs have demonstrated a wide array of biological activities. While specific data on N-cyanomethyl analogs is an emerging field, we can infer potential activities based on related structures and highlight areas for future investigation.

Anticancer Activity

Numerous benzoxazinone derivatives have been reported to possess significant anticancer properties.[6][11][12]

Potential Mechanisms of Action:

-

Targeting G-quadruplex DNA: Some benzoxazinone derivatives have been shown to inhibit cancer cell growth by stabilizing G-quadruplex structures in the promoter region of oncogenes like c-Myc, thereby downregulating their expression.[11]

-

Enzyme Inhibition: Analogs can act as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) or topoisomerase II.[12]

-

Induction of Apoptosis: Many effective anticancer agents work by inducing programmed cell death (apoptosis). Benzoxazinone derivatives have been shown to increase the expression of pro-apoptotic proteins like p53 and caspases.[12]

Hypothesized Role of the N-cyanomethyl Group: The polar nitrile moiety could engage in specific hydrogen bonding or dipole-dipole interactions within the active site of target proteins, potentially enhancing binding affinity and inhibitory potency compared to analogs with simple alkyl or aryl N-substituents.

Signaling Pathway: c-Myc Inhibition by G-Quadruplex Stabilization

Caption: Proposed mechanism of anticancer activity via c-Myc downregulation.

Antimicrobial Activity

The benzoxazinone scaffold is a promising starting point for the development of new antimicrobial agents.[13][14] Synthetic derivatives, in particular, have shown potent activity against both Gram-positive and Gram-negative bacteria.[13]

Structure-Activity Relationship (SAR) Insights:

-

Quantitative structure-activity relationship (QSAR) studies on 1,4-benzoxazin-3-ones have revealed that molecular shape, volume, and hydrogen bonding capabilities are key determinants of antimicrobial potency.[13]

-

The introduction of specific substituents can be used to target different types of microbes; for example, different functional groups are required for optimal activity against fungi versus bacteria.[13]

Hypothesized Role of the N-cyanomethyl Group: The N-cyanomethyl group could enhance antimicrobial activity by improving cell wall penetration or by interacting with essential bacterial enzymes. Its unique electronic signature may help overcome resistance mechanisms, such as efflux pumps, that plague many existing antibiotics.[13]

Enzyme Inhibition

Benzoxazinone derivatives have been identified as potent inhibitors of various enzymes, particularly serine proteases like α-chymotrypsin.[10]

Key Findings from a-chymotrypsin Inhibition Studies:

-

Substituent Effects: The presence and position of substituents on the benzoxazinone core significantly impact inhibitory potential.[10]

-

Kinetics: These compounds can exhibit diverse modes of inhibition, including competitive inhibition.[10]

-

Therapeutic Potential: As inhibitors of serine proteases, these compounds could be explored for therapeutic applications in conditions where such enzymes are dysregulated.[10]

Key Experimental Protocols

To validate the biological activity of novel N-cyanomethyl benzoxazinone analogs, a series of standardized in vitro assays are essential.

Protocol: MTT Assay for Anticancer Activity

This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N-cyanomethyl benzoxazinone analogs against a panel of human cancer cell lines.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer[15]) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Self-Validation System: The inclusion of both positive (known anticancer drug) and negative (vehicle) controls is crucial. The positive control validates that the assay system is responsive to cytotoxic agents, while the negative control establishes the baseline for 100% cell viability.

Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Objective: To determine the MIC of N-cyanomethyl benzoxazinone analogs against selected bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). A positive control with a known antibiotic (e.g., Ciprofloxacin) should also be included.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Acquisition: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. An indicator dye like resazurin can also be used for colorimetric determination.

Self-Validation System: The growth control must show turbidity, and the sterility control must remain clear. The positive control antibiotic should yield an MIC value within its known acceptable range, confirming the validity of the test conditions and the susceptibility of the bacterial strain.

Future Perspectives and Conclusion

The N-cyanomethyl benzoxazinone scaffold holds considerable promise for the development of novel therapeutic agents. The unique properties of the cyanomethyl group offer opportunities for enhanced potency, selectivity, and novel mechanisms of action.

Future research should focus on:

-

Synthesis of Diverse Libraries: A systematic exploration of substituents at the 2-position and on the aromatic ring is necessary to build comprehensive structure-activity relationships.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds is crucial for their rational development.

-

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for their translation into clinical candidates.

-

In Vivo Efficacy: Promising candidates identified from in vitro screening must be evaluated in relevant animal models of disease.

References

-

Macias, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. [Link]

-

Taha, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry, 25(10), 2756-2763. [Link]

-

Kato-Noguchi, H., & Macias, F. A. (2010). Structure-activity relationship of benzoxazinones and related compounds with respect to the growth inhibition and alpha-amylase activity in cress seedlings. Journal of Plant Physiology, 167(15), 1286-1290. [Link]

-

Taha, M., et al. (2017). Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors. ResearchGate. [Link]

-

Macias, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. Journal of Agricultural and Food Chemistry. [Link]

-

Mohan, Z., & Ramkumar, M. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5209. [Link]

-

Asghari, S. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-711. [Link]

-

El-Hashash, M. A., et al. (2013). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. International Journal of Organic Chemistry, 3(1), 1-8. [Link]

-

Li, Y., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

-

Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]

-

Bouyahyaoui, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[5][16]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3043. [Link]

-

Asghari, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. [Link]

-

Das, S., & De, A. (2021). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemistrySelect, 6(42), 11463-11486. [Link]

-

Czarnocki, W., et al. (1956). Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma. Nature, 178(4546), 1351-1352. [Link]

-

Nefisath, P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51. [Link]

-

San-Gwang, L. (2021). some benzoxazinones of physiological importance: a synthetic perspective. ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2020). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 25(17), 3989. [Link]

-

de Bruijn, W. J. C., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 26(22), 6105-6114. [Link]

-

Azab, M. E., et al. (2014). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. ResearchGate. [Link]

-

Franco-Montalbán, F., et al. (2023). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. Pharmaceuticals, 16(11), 1599. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jddtonline.info [jddtonline.info]

- 3. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bibrepo.uca.es [bibrepo.uca.es]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationship of benzoxazinones and related compounds with respect to the growth inhibition and alpha-amylase activity in cress seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The 1,4-Benzoxazine-3-one Scaffold: A Privileged Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has solidified the importance of "privileged scaffolds" in medicinal chemistry—molecular frameworks that demonstrate a remarkable capacity to interact with a diverse array of biological targets. Among these, the 1,4-benzoxazine-3-one core has emerged as a cornerstone in the design of innovative drugs, showcasing a versatile pharmacological profile that spans from oncology to infectious diseases and beyond. This technical guide offers a comprehensive exploration of this potent scaffold, from its fundamental chemical attributes and synthesis to its multifaceted applications in targeting critical disease pathways.

The Chemical Foundation of a Privileged Scaffold

The 1,4-benzoxazine-3-one nucleus, a bicyclic heterocycle, is the fusion of a benzene ring with a 1,4-oxazine-3-one ring. This structural amalgamation bestows a unique set of physicochemical properties that render it an exemplary candidate for drug design.

1.1. Structural and Physicochemical Advantages

The inherent rigidity of the fused ring system, combined with a balanced lipophilic and hydrophilic character, provides a solid foundation for favorable pharmacokinetic profiles, including oral bioavailability and metabolic stability. The aromatic ring, lactam nitrogen, and C2 position are all amenable to chemical modification, offering a versatile platform for fine-tuning the structure-activity relationship (SAR) of drug candidates.

1.2. Synthetic Strategies: Building the Core

The construction of the 1,4-benzoxazine-3-one scaffold is well-documented, with numerous robust synthetic methodologies. A prevalent and adaptable approach involves the condensation of 2-aminophenol with a suitable electrophile, such as chloroacetyl chloride.[1]

Experimental Protocol: Synthesis of a Generic 1,4-Benzoxazine-3-one Derivative

Objective: To synthesize a representative N-substituted 1,4-benzoxazine-3-one.

Materials:

-

2-Aminophenol

-

Chloroacetyl chloride

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., Benzyl bromide)

-

Sodium Hydride (NaH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one

-

In a round-bottom flask, dissolve 2-aminophenol (1.0 eq) in anhydrous DMF.

-

Add anhydrous K₂CO₃ (2.5 eq) to the solution and stir.

-

Cool the mixture to 0°C using an ice bath.

-

Add chloroacetyl chloride (1.1 eq) dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with EtOAc (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by recrystallization or silica gel chromatography to yield 2H-1,4-benzoxazin-3(4H)-one.

Step 2: N-Alkylation

-

Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0°C.

-

Slowly add a solution of 2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous DMF.

-

Stir for 30 minutes at 0°C.

-

Add the desired alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Carefully quench the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with EtOAc (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the final product by silica gel chromatography.

A Spectrum of Biological Activities and Therapeutic Targets

The 1,4-benzoxazine-3-one scaffold is a component of molecules with a broad range of biological activities, underscoring its therapeutic potential.

2.1. Oncology: Targeting Aberrant Signaling

A significant number of 1,4-benzoxazine-3-one derivatives have been investigated as potent anti-cancer agents, primarily as inhibitors of critical signaling pathways that drive tumor growth and survival.

-

PI3K/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers.[2] Derivatives of 4-phenyl-2H-benzo[b][1][3]oxazin-3(4H)-one have been identified as potent dual inhibitors of PI3K and mTOR. For instance, compound 8d-1 demonstrated an IC₅₀ of 0.63 nM against PI3Kα and exhibited significant tumor growth inhibition in xenograft models.[4]

Diagram: The PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,4-benzoxazine-3-one derivatives.

Experimental Protocol: In Vitro PI3K/mTOR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PI3K and mTOR kinases.

Materials:

-

Recombinant human PI3K and mTOR enzymes

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP

-

Substrate (e.g., PIP₂ for PI3K, recombinant 4E-BP1 for mTOR)

-

Test compound (1,4-benzoxazine-3-one derivative)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader (luminescence)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase buffer, the respective kinase, and the substrate.

-

Add the diluted test compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's protocol.

-

Luminescence is proportional to kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

2.2. Pain Management: Targeting Ion Channels

Chronic pain is a significant unmet medical need, and the transient receptor potential vanilloid 1 (TRPV1) ion channel is a key target for the development of novel analgesics.[5]

-

TRPV1 Antagonism: 1,4-Benzoxazin-3-one urea analogs have been developed as mode-selective TRPV1 antagonists.[6] Compound 36 from a reported series showed potent and selective antagonism of capsaicin-induced TRPV1 activation with an IC₅₀ of 2.31 nM, demonstrating the potential for developing analgesics with reduced side effects.[6][7]

Diagram: TRPV1 Signaling in Pain Perception

Caption: Blockade of TRPV1-mediated pain signaling by 1,4-benzoxazine-3-one antagonists.

2.3. Infectious Diseases: A Scaffold for Novel Antimicrobials

The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. The 1,4-benzoxazine-3-one scaffold has proven to be a promising starting point for this endeavor.

-

Antibacterial Activity: Derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[3] Molecular docking studies suggest that some of these compounds may act by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[8]

-

Antifungal Activity: 1,4-Benzoxazine-3-one derivatives containing an acylhydrazone moiety have shown significant in vitro antifungal activity against various plant pathogenic fungi.[1]

Table 1: Bioactivity of Representative 1,4-Benzoxazine-3-one Derivatives

| Compound ID | Target | Bioactivity | Application | Reference |

| 8d-1 | PI3Kα/mTOR | IC₅₀ = 0.63 nM (PI3Kα) | Oncology | [4] |

| 36 | TRPV1 | IC₅₀ = 2.31 nM | Pain | [6][7] |

| 4e | E. coli | 22 mm zone of inhibition | Antibacterial | [3] |

| 5L | G. zeae | EC₅₀ = 20.06 µg/mL | Antifungal | [1] |

The Drug Discovery and Development Trajectory

While the 1,4-benzoxazine-3-one core is present in numerous pre-clinical candidates, its incorporation into FDA-approved drugs is an ongoing area of development. The journey from a promising scaffold to a marketed therapeutic is a rigorous one.

Diagram: A Representative Drug Discovery Workflow

Caption: The path from initial discovery to a new drug application (NDA).

Conclusion and Future Directions

The 1,4-benzoxazine-3-one scaffold has unequivocally established its status as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with a demonstrated ability to modulate a wide range of biological targets, ensures its continued prominence in the development of novel therapeutics. Future research will undoubtedly focus on the exploration of novel chemical space around this core, the application of cutting-edge computational methods for rational drug design, and the advancement of promising candidates through the clinical trial pipeline. The versatility and proven potential of the 1,4-benzoxazine-3-one core solidify its role as a key player in the future of drug discovery.

References

- Shinde, M., Wagh, R. D., & Suryawanshi, C. P. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences and Research, 15(8), 3534-3542.

- Huang, G., et al. (2024). Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 106, 129735.

- Yang, J., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817128.

- Wang, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1216345.

- Honda, T., et al. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry, 17(2), 699-708.

-

Ellouz, M., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][3]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3045.

- de Groot, M. J., et al. (2019). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 27(2), 269-278.

- El-Gamal, M. I., et al. (2025). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 25.

- Li, J., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2387573.

- Huang, G., et al. (2024). Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists.

- de Groot, M. J., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 26(23-24), 6065-6075.

- Li, Q., et al. (2018). Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria. RSC Advances, 8(50), 28434-28441.

- Szolcsanyi, J., & Sandor, Z. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. International Journal of Molecular Sciences, 25(18), 10137.

- Kelly, S., & Chapman, V. (2015). TRPV1 antagonists in the treatment of osteoarthritis pain. Pain Management, 5(6), 441-453.

- Palazzo, E., et al. (2012). TRPV1 Antagonists as Analgesic Agents. The Open Pain Journal, 5, 40-51.

- Besson, T., et al. (1997). Synthesis and antibacterial activity of new 2-oxo-1,4-benzoxazine derivatives. European Journal of Medicinal Chemistry, 32(11), 919-927.

- Al-Ostoot, F. H., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Pharmaceuticals, 17(9), 1149.

- Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.

- BenchChem. (2025). A Comparative Guide to 4H-3,1-Benzoxazine and Other Key Heterocyclic Compounds in Drug Discovery. BenchChem.

-

Ellouz, M., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][3]-Benzoxazin-3-one and Their Inhibitory Effe. Semantic Scholar.

- Wan, Y., et al. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 29(33), 5536-5557.

-

Zhao, L., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][1][3]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 449-463.

- Huang, G., et al. (2024). Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 106, 129735.

- Zhang, L., & Zhang, S. (2023). An efficient ligand-free copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols provides a broad range of 2H-1,4-benzoxazin-3-(4H)-ones. Synthesis, 55(19), 3179-3185.

- Dai, W. M., Wang, X., & Ma, C. (2005).

- Madasu, M., et al. (2020). Design, synthesis and biological evaluation of novel 1,2,3-triazole tethered 2H-1,4-benzoxazin-3(4H)-one derivatives as potential anti-inflammatory agents. Bioorganic Chemistry, 102, 104085.

- Sambasiva Rao, P., et al. (2014). Synthesis and anti-inflammatory activity of novel 1,2,3-triazole substituted N-phenyl isoxazolone derivatives. Bioorganic & Medicinal Chemistry Letters, 24(21), 4983-4987.

- Méndez-Rojas, M. A., et al. (2018). Design, synthesis, and biological evaluation of 2H-1,4-benzoxazin-3(4H)-one derivatives as non-competitive inhibitors of human acetylcholinesterase. Bioorganic & Medicinal Chemistry, 26(15), 4445-4455.

- Shinde, M., Wagh, R. D., & Suryawanshi, C. P. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences and Research, 15(8), 3534-3542.

- Njaria, P. M., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Pharmaceuticals, 17(9), 1149.

- Vitale, P., et al. (2021). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry, 64(15), 10847-10903.

-

Ren, Z., et al. (2022). Synthesis, characterization and biological evaluation of 7-substituted- 4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl)-2H-benzo[b][1][3]oxazin- 3(4H)-ones as anticancer agents. Bioorganic & Medicinal Chemistry, 60, 116694.

- Doyno, C. R. (2025, April 11).

Sources

- 1. mdpi.com [mdpi.com]

- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pnas.org [pnas.org]

- 6. scispace.com [scispace.com]

- 7. Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Application Note: Controlled Hydrolysis of 4-Cyanomethyl Benzoxazinone for the Synthesis of Carboxylic Acid Intermediates

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the controlled hydrolysis of 4-cyanomethyl benzoxazinone, a critical transformation for the synthesis of valuable carboxylic acid intermediates in pharmaceutical research and development. This application note details the underlying chemical principles, offers step-by-step experimental protocols for both acidic and basic hydrolysis, and provides insights into reaction monitoring, troubleshooting, and optimization. The protocols are designed to be robust and reproducible, ensuring high yields and purity of the desired carboxylic acid products.

Introduction: Significance in Medicinal Chemistry

Benzoxazinone derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The 4-cyanomethyl benzoxazinone scaffold is a particularly versatile starting material. The cyanomethyl group serves as a latent carboxylic acid, which, upon hydrolysis, provides a key functional handle for further molecular elaboration and diversity-oriented synthesis. The resulting carboxylic acid intermediates are pivotal in the construction of novel drug candidates, enabling the introduction of various pharmacophores through amide bond formation, esterification, and other coupling reactions. A controlled and efficient hydrolysis process is therefore paramount to the successful progression of many drug discovery programs.

Chemical Principles and Mechanism

The conversion of a nitrile to a carboxylic acid is a well-established chemical transformation that can be achieved under either acidic or basic conditions.[2][3][4][5][6][7] The reaction proceeds through a two-stage process: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[2][4]

Simultaneously, the benzoxazinone ring is also susceptible to hydrolysis, which can lead to ring-opening.[8][9][10] The desired outcome is the selective hydrolysis of the cyanomethyl group while preserving the integrity of the benzoxazinone core, or a controlled hydrolysis of both functionalities if the ring-opened product is the target intermediate. The choice between acidic and basic conditions can influence the selectivity and outcome of the reaction.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon.[3][6] This activation facilitates the nucleophilic attack by water, leading to the formation of an imidic acid tautomer, which then rearranges to the more stable amide.[2] Subsequent protonation of the amide carbonyl oxygen, followed by another nucleophilic attack by water, leads to the formation of a tetrahedral intermediate. The elimination of ammonia (which is protonated to the non-nucleophilic ammonium ion under acidic conditions) drives the reaction towards the final carboxylic acid product.[3]

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, the hydroxide ion directly attacks the electrophilic nitrile carbon.[2][5] Protonation of the resulting anion by water forms an imidic acid, which tautomerizes to the amide.[2] The amide is then hydrolyzed to the carboxylate salt through nucleophilic acyl substitution.[5] A final acidification step is required to protonate the carboxylate and yield the carboxylic acid.[7] Harsher conditions, such as higher temperatures and prolonged reaction times, generally favor the formation of the carboxylic acid over the amide intermediate.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the acidic and basic hydrolysis of 4-cyanomethyl benzoxazinone.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is generally favored for its clean conversion and the straightforward isolation of the carboxylic acid product.

Materials and Reagents:

-

4-Cyanomethyl benzoxazinone

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Dioxane or Acetic Acid (as a co-solvent)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-cyanomethyl benzoxazinone (1.0 eq) in a mixture of dioxane (or acetic acid) and deionized water (e.g., a 1:1 to 2:1 ratio).

-

Acid Addition: Slowly add concentrated hydrochloric acid (e.g., 6 M, 5-10 eq) or sulfuric acid (e.g., 3 M, 5-10 eq) to the stirring suspension at room temperature.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain this temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a precipitate (the product) has formed, it can be isolated by filtration, washed with cold water, and dried.

-

If the product remains in solution, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

-

Diagram of the Experimental Workflow for Acid-Catalyzed Hydrolysis:

Caption: Workflow for Acid-Catalyzed Hydrolysis.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol is useful when the starting material or product is sensitive to strong acids.

Materials and Reagents:

-

4-Cyanomethyl benzoxazinone

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 10% aqueous solution

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized Water

-

Hydrochloric Acid (HCl), 1N or 2N solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-cyanomethyl benzoxazinone (1.0 eq) in methanol or ethanol.[11]

-

Base Addition: Add a 10% aqueous solution of sodium hydroxide or potassium hydroxide (2-5 eq) to the stirring solution.[11]

-

Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain this temperature.[11]

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is no longer detectable.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the alcohol solvent.[11]

-

Dilute the residue with deionized water and wash with dichloromethane or ethyl acetate to remove any unreacted starting material or non-polar impurities.[11]

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1N or 2N HCl. The carboxylic acid product should precipitate out of the solution.[11]

-

-

Isolation and Purification:

-

Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

-

If the product does not precipitate, extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Diagram of the Chemical Reaction Mechanism (Base-Catalyzed):

Sources

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 5. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Studies on the hydrolysis of 3,1-benzoxazin-4-ones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. organic-synthesis.com [organic-synthesis.com]

[3+2] cycloaddition of 4-(cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one to tetrazoles

Application Note & Detailed Protocol

Topic: Catalyst-Free [3+2] Cycloaddition for the Synthesis of 4-((1H-tetrazol-5-yl)methyl)-2H-1,4-benzoxazin-3(4H)-one

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 4-((1H-tetrazol-5-yl)methyl)-2H-1,4-benzoxazin-3(4H)-one, a molecule of significant interest in medicinal chemistry. The protocol leverages a robust and atom-economical [3+2] cycloaddition reaction between the nitrile functionality of 4-(cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one and an azide source. We present a detailed, step-by-step methodology for a catalyst-free thermal approach, explaining the mechanistic underpinnings and rationale behind key experimental parameters. This guide includes protocols for the synthesis of the starting material, the core cycloaddition reaction, purification, and characterization, as well as a troubleshooting guide to ensure reliable and reproducible outcomes for researchers engaged in the development of novel heterocyclic scaffolds.

Introduction: The Strategic Fusion of Privileged Scaffolds

In contemporary drug discovery, the strategic combination of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets—is a powerful approach for developing novel therapeutic agents. The 2H-1,4-benzoxazin-3(4H)-one core is one such scaffold, recognized for its presence in compounds with a wide range of biological activities, including applications in treating neurodegenerative diseases and psychiatric disorders.[1]

Separately, the tetrazole ring has emerged as a critical pharmacophore in medicinal chemistry.[2] Functioning as a metabolically stable bioisostere of the carboxylic acid group, the tetrazole moiety can enhance lipophilicity, improve pharmacokinetic profiles, and modulate the acidity of a parent molecule.[2][3][4] Its incorporation into drug candidates has led to successful treatments for hypertension, allergies, and infections.[5][6]

The synthesis of novel molecules integrating both the benzoxazinone and tetrazole motifs is therefore a compelling strategy for generating new chemical entities with high potential for biological activity. The most direct and efficient method for constructing the 5-substituted-1H-tetrazole ring is the [3+2] cycloaddition of an azide with an organic nitrile.[7] This application note details a practical, catalyst-free protocol for this transformation, providing researchers with a reliable pathway to synthesize 4-((1H-tetrazol-5-yl)methyl)-2H-1,4-benzoxazin-3(4H)-one.

Reaction Principle and Mechanism

The formation of a tetrazole ring from a nitrile and an azide is a classic example of a Huisgen 1,3-dipolar cycloaddition.[8] In this reaction, the three-atom, 4π-electron azide anion acts as the 1,3-dipole, and the two-atom, 2π-electron nitrile group serves as the dipolarophile.

While this reaction can be catalyzed by various Lewis acids or transition metals to proceed under milder conditions, a direct thermal, catalyst-free approach is often preferred for its simplicity, cost-effectiveness, and avoidance of metal contamination in the final product.[9][10][11] The mechanism, as supported by density functional theory (DFT) calculations, is believed to proceed through a concerted, though potentially asynchronous, transition state where the new C-N and N-N bonds are formed simultaneously.[12] An alternative stepwise mechanism involves the initial nucleophilic attack of the azide anion on the electrophilic nitrile carbon, followed by intramolecular cyclization.[12]

The choice of a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical. It not only effectively dissolves the azide salt (e.g., sodium azide) but also provides the necessary thermal energy to overcome the activation barrier for the cycloaddition without the need for a catalyst.[12]

Caption: Figure 1: Proposed [3+2] Cycloaddition Mechanism

Experimental Protocols

This section is divided into two parts: the synthesis of the requisite starting material and the primary cycloaddition reaction.

Part A: Synthesis of 4-(cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one (2)

The starting nitrile is readily prepared by a standard nucleophilic substitution reaction from the parent 2H-1,4-benzoxazin-3(4H)-one.

Materials and Reagents:

-

2H-1,4-benzoxazin-3(4H)-one (1 ) (1.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

2-Bromoacetonitrile (1.2 eq)

-

Acetone, anhydrous

-

Ethyl acetate (EtOAc)